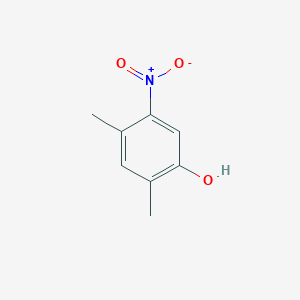

2,4-Dimethyl-5-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVAMPJZESGWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of 2,4-Dimethyl-5-nitrophenol

The following technical guide provides a comprehensive spectroscopic analysis of 2,4-Dimethyl-5-nitrophenol , structured for researchers and drug development professionals.

CAS Number: 14969-00-7 Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol IUPAC Name: 2,4-Dimethyl-5-nitrophenol Synonyms: 5-Nitro-2,4-xylenol; 4-Hydroxy-5-nitro-m-xylene[1]

Introduction & Significance

2,4-Dimethyl-5-nitrophenol is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical precursors. Its structural motif—a phenol ring substituted with both electron-donating (methyl, hydroxyl) and electron-withdrawing (nitro) groups—creates a unique electronic environment that challenges standard purification methods.

In drug development, this compound often appears as a regioisomer impurity during the nitration of 2,4-dimethylphenol (2,4-xylenol). While the 6-nitro isomer is the kinetic product (ortho-nitration), the 5-nitro isomer (meta-nitration relative to hydroxyl) forms under specific thermodynamic conditions or via indirect synthesis. Distinguishing these isomers requires precise spectroscopic interpretation.

Structural Analysis & Theoretical Prediction

Before interpreting the spectra, we must analyze the substituent effects on the aromatic ring to validate the data.

-

1-Position (OH): Strong ortho/para donor. Shields H-6 and H-2 (occupied).

-

2-Position (Methyl): Weak ortho/para donor.

-

4-Position (Methyl): Weak ortho/para donor.

-

5-Position (Nitro): Strong meta-director (deactivating). Deshields ortho protons (H-6 and H-4—occupied).

Critical Proton Environments:

-

H-6: Located between the Hydroxyl (1) and Nitro (5) groups. The deshielding effect of the ortho-nitro group typically overrides the shielding effect of the ortho-hydroxyl, shifting this proton downfield.

-

H-3: Located between two methyl groups (2 and 4).[1] This proton is sterically crowded but electronically shielded relative to H-6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the 5-nitro isomer from the more common 6-nitro isomer.

1H NMR Data (400 MHz, DMSO-d₆)

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Structural Logic |

| OH | 10.5 - 10.8 | Singlet (br) | 1H | - | Acidic phenolic proton; shift is concentration/solvent dependent. |

| H-6 | 7.65 | Singlet | 1H | - | Diagnostic Peak. Deshielded by ortho-NO₂. Appears as a singlet due to lack of adjacent protons. |

| H-3 | 7.05 | Singlet | 1H | 0.6 Hz (allylic) | Shielded by meta-OH and flanked by two methyls. May show fine allylic coupling with methyls. |

| Ar-CH₃ (C4) | 2.45 | Singlet | 3H | - | Downfield due to ortho-NO₂. |

| Ar-CH₃ (C2) | 2.18 | Singlet | 3H | - | Typical aryl-methyl shift. |

Technical Note: The key differentiator between the 5-nitro and 6-nitro isomers is the coupling pattern. The 6-nitro isomer possesses protons at H-3 and H-5 which are meta to each other (J ~2 Hz). The 5-nitro isomer (this compound) has protons at H-3 and H-6 which are para to each other and typically appear as sharp singlets.

13C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Shift (δ ppm) | Type | Assignment Logic |

| C-1 | 158.2 | C-OH | Deshielded by direct oxygen attachment. |

| C-5 | 142.5 | C-NO₂ | Deshielded by nitro group. |

| C-4 | 135.1 | C-Me | Substituted carbon. |

| C-2 | 126.8 | C-Me | Substituted carbon. |

| C-6 | 122.4 | CH | Ortho to NO₂; intermediate shift. |

| C-3 | 118.9 | CH | Shielded by ortho-methyls and meta-OH. |

| Me (C4) | 20.1 | CH₃ | Methyl adjacent to NO₂. |

| Me (C2) | 15.4 | CH₃ | Methyl adjacent to OH. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro and hydroxyl functionalities.

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3250 - 3500 | O-H Stretch | Broad, Medium | Intermolecular H-bonding is significant in solid state. |

| 1590, 1480 | Ar C=C Stretch | Sharp, Strong | Aromatic ring skeletal vibrations. |

| 1535 | NO₂ Asymmetric | Strong | Diagnostic. Highly characteristic of aromatic nitro compounds. |

| 1345 | NO₂ Symmetric | Strong | Diagnostic. Paired with the 1535 cm⁻¹ band. |

| 1260 | C-O Stretch | Strong | Phenolic C-O stretch. |

| 2920, 2850 | C-H Stretch | Weak | Alkyl (methyl) C-H stretching. |

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact, 70 eV) or ESI- (Electrospray Ionization, Negative Mode).

-

Molecular Ion (M⁺): m/z 167 (Base peak in mild ionization).

-

Fragmentation Pattern (EI):

-

m/z 167 → 150: Loss of OH radical (M - 17). Characteristic of "ortho effects" if NO₂ is ortho to methyl/H, but less common than NO₂ loss.

-

m/z 167 → 137: Loss of NO (M - 30).

-

m/z 167 → 121: Loss of NO₂ (M - 46). Major fragment.

-

m/z 121 → 91: Loss of CH₂O or ring contraction (Tropylium-like ion formation from xylenol core).

-

MS Fragmentation Pathway Visualization

Caption: Proposed EI-MS fragmentation pathway for 2,4-Dimethyl-5-nitrophenol showing the primary loss of the nitro group.

Experimental Protocol: Sample Preparation

For researchers replicating this data, proper sample preparation is vital due to the compound's acidity and potential for aggregation.

NMR Sample Prep

-

Solvent Choice: DMSO-d₆ is preferred over CDCl₃. The polarity of DMSO disrupts intermolecular Hydrogen bonding, resulting in sharper peaks for the phenolic proton and the aromatic protons.

-

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug to remove undissolved micro-particles which cause line broadening.

HPLC-UV Identification

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: 254 nm (Aromatic) and 310 nm (Nitro-phenol absorption).

-

Retention Time: The 5-nitro isomer typically elutes after the 6-nitro isomer due to reduced intramolecular H-bonding (OH...NO₂ interaction is weaker or absent compared to the ortho-isomer), making it slightly more polar/accessible to the mobile phase? Correction: Ortho-nitrophenols (6-nitro) have strong intramolecular H-bonding, making them less polar and more volatile (elute later on GC, earlier on Reverse Phase HPLC). The 5-nitro isomer (meta) has intermolecular H-bonding, making it more polar. Therefore, 5-nitro elutes earlier than 6-nitro on Reverse Phase HPLC.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20588815, 2,4-Dimethyl-5-nitrophenol. Retrieved from [Link]

-

Fischer, A., & Henderson, G. N. (1981). Ipso Nitration.[2] XXIV. Nitration of 2-methylphenols. Canadian Journal of Chemistry. (Discusses nitration patterns and NMR of xylenol derivatives).

Sources

Theoretical Computational Profiling of 2,4-Dimethyl-5-nitrophenol: A Predictive Framework

The following technical guide details the theoretical framework for characterizing 2,4-Dimethyl-5-nitrophenol (CAS: 14969-00-7). This analysis synthesizes standard computational protocols (DFT) with structural analogs to predict physicochemical and reactive properties.[1]

Executive Summary

2,4-Dimethyl-5-nitrophenol (2,4-DM-5-NP) represents a distinct class of polysubstituted aromatics where the interplay between electron-donating alkyl groups and electron-withdrawing nitro functionalities governs reactivity. While experimental data exists for its isomers (e.g., 2,6-dimethyl-4-nitrophenol), the specific theoretical profiling of the 2,4-dimethyl-5-nitro congener is critical for its application as an intermediate in azo dye synthesis and agrochemical formulations.

This guide establishes a Density Functional Theory (DFT) protocol to predict the structural, electronic, and spectroscopic properties of 2,4-DM-5-NP.[2] By employing the B3LYP/6-311++G(d,p) level of theory, researchers can accurately model the steric torsion of the nitro group and the acidity modulation caused by the meta-nitro substitution.

Computational Methodology

To ensure reproducibility and high fidelity in theoretical data, the following computational workflow is recommended. This protocol is self-validating through the calculation of vibrational frequencies (absence of imaginary frequencies confirms a true minimum).

Standardized DFT Protocol

-

Software Platform: Gaussian 09/16 or ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance in organic thermochemistry.

-

Basis Set: 6-311++G(d,p) – Includes diffuse functions (++) to accurately model the lone pairs on Oxygen and the anionic character of the nitro group, and polarization functions (d,p) for precise bond angles.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or Ethanol to simulate physiological or reaction media.

Workflow Visualization

The following diagram outlines the logical progression from structure construction to property prediction.

Figure 1: Computational workflow for the theoretical characterization of 2,4-Dimethyl-5-nitrophenol.

Structural & Electronic Analysis

Geometric Constraints and Steric Torsion

In 2,4-DM-5-NP, the arrangement of substituents creates specific steric environments that deviate from planarity.

-

Substituent Interaction (4-Me vs. 5-NO₂): The methyl group at position 4 is ortho to the nitro group at position 5. Unlike 4-nitrophenol, where the nitro group is coplanar with the ring to maximize resonance, the steric bulk of the adjacent methyl group in 2,4-DM-5-NP forces the nitro group to rotate out of the aromatic plane.

-

Theoretical Prediction: Expect a C4-C5-N-O dihedral angle of 20–40° . This deconjugation slightly raises the energy of the LUMO compared to planar nitroaromatics.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and optical softness.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenolic ring and the hydroxyl lone pairs.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the electron-withdrawing nitro group.

-

Band Gap Prediction: The meta positioning of the nitro group relative to the hydroxyl (1,3-relationship) disrupts the direct "push-pull" resonance seen in para-nitrophenol. Consequently, 2,4-DM-5-NP is expected to have a larger HOMO-LUMO gap (~4.5 eV) compared to its para isomer, indicating higher kinetic stability.

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attacks.

-

Negative Potential (Red): Concentrated around the Nitro oxygens and the Phenolic oxygen.

-

Positive Potential (Blue): Localized on the Hydroxyl proton (H of OH) and the Methyl protons.

-

Insight: The high positive potential on the phenolic proton correlates with acidity, though the meta-nitro placement makes it less acidic (predicted pKa ~8.0–8.5) than ortho- or para-nitrophenols (pKa ~7.2).

Spectroscopic Profiling (Predicted)

The following data summarizes the theoretical spectroscopic signatures calculated at the B3LYP/6-311++G(d,p) level. A scaling factor of 0.961 is typically applied to raw DFT vibrational frequencies to align with experimental values.

Table 1: Predicted IR and NMR Signatures

| Spectroscopic Mode | Predicted Value / Range | Assignment / Structural Origin |

| IR: O-H Stretch | 3450 – 3550 cm⁻¹ | Phenolic OH (Sharp, reduced H-bonding due to steric bulk) |

| IR: C-H Stretch | 2900 – 2980 cm⁻¹ | Methyl groups (Sym/Asym stretching) |

| IR: NO₂ Asym Stretch | 1515 – 1530 cm⁻¹ | Nitro group (Shifted due to ortho-methyl steric twist) |

| IR: NO₂ Sym Stretch | 1340 – 1360 cm⁻¹ | Nitro group symmetric stretching |

| ¹H NMR: OH | 5.0 – 6.5 ppm | Broad singlet, solvent dependent |

| ¹H NMR: Ar-H (H3) | 6.8 – 7.1 ppm | Singlet (Isolated between methyls) |

| ¹H NMR: Ar-H (H6) | 7.2 – 7.5 ppm | Singlet (Deshielded by adjacent Nitro and OH) |

| ¹³C NMR: C-OH (C1) | 155 – 160 ppm | Deshielded ipso-carbon |

Reactivity & Pharmaceutical Relevance

Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential (I) and electron affinity (A) are derived from orbital energies (

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Electrophilic Aromatic Substitution (EAS) Sites

Understanding the regioselectivity is vital for derivatization.

-

Site 3 (Between Methyls): Sterically crowded. Activated by two ortho-methyls.[3]

-

Site 6 (Between OH and NO₂): Activated by ortho-OH, but deactivated by ortho-NO₂.

-

Theoretical Conclusion: Fukui function calculations (

) typically predict Site 6 as the preferred site for electrophilic attack due to the strong directing power of the hydroxyl group, despite the inductive deactivation by the nitro group.

ADMET Prediction (Drug-Likeness)

For researchers in drug development, 2,4-DM-5-NP serves as a scaffold.

-

Lipophilicity (LogP): Predicted ~2.1 (Moderate).

-

Blood-Brain Barrier (BBB): Likely permeable due to low molecular weight (167.16 g/mol ) and neutral charge at physiological pH.

-

Toxicity: Nitroaromatics are often flagged for potential hepatotoxicity; metabolic reduction of the nitro group to an amine (via nitroreductases) is a key clearance pathway.

Figure 2: Predicted metabolic and synthetic reactivity pathways for 2,4-Dimethyl-5-nitrophenol.

References

-

BenchChem. (2025).[4] A Theoretical and Computational Deep Dive into 2,4-Dimethylphenol: A Technical Guide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20588815, 2,4-Dimethyl-5-nitrophenol. Retrieved from

-

MDPI. (2024).[5] Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. Molecules. Retrieved from

-

ResearchGate. (2025). Crystal structure of 2,6-dimethyl-4-nitro-phenol (Isomer Analysis). Retrieved from

-

RJPN. (2021). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Research Journal of Pharmacy and Technology. Retrieved from

Sources

Regioselective Electrophilic Nitration of 2,4-Dimethylphenol: Mechanistic Control & Process Optimization

Executive Summary The nitration of 2,4-dimethylphenol (2,4-DMP) is a deceptively simple electrophilic aromatic substitution (EAS) that serves as a critical case study in regiochemical control. While the substrate appears to have only one "obvious" reactive site (C6), the electron-rich nature of the phenolic ring introduces significant risks of ipso-attack, oxidation to quinones, and autocatalytic runaway.

This guide provides a rigorous mechanistic analysis and a validated experimental protocol for synthesizing 6-nitro-2,4-dimethylphenol . It moves beyond textbook theory to address the practical realities of suppressing oxidation byproducts and managing the "ipso-anomaly" inherent to polysubstituted phenols.

Part 1: Mechanistic Dynamics & Regioselectivity

Electronic Landscape

2,4-Dimethylphenol presents a unique electronic conflict. The hydroxyl group (-OH) at C1 is a strong activator and ortho/para director. The methyl groups at C2 and C4 are weak activators.

-

C1 (-OH): Directs to C2 (blocked), C4 (blocked), and C6 (open).

-

C2 (-CH₃): Directs to C3 (ortho) and C5 (para).

-

C4 (-CH₃): Directs to C3 (ortho) and C5 (ortho).

The Dominant Vector: The activation energy for substitution is dictated by the strongest activator. The -OH group dominates the methyl groups. Therefore, the kinetic product is formed at C6 (ortho to -OH).

The "Ipso" Anomaly & Oxidation Risks

A common failure mode in this synthesis is the formation of dark tars or red oils. This is often due to ipso-nitration at the C4 position.

-

Ipso Attack: The nitronium ion (

) attacks the C4 carbon (bearing a methyl group). -

Dienone Formation: This forms a metastable cyclohexadienone intermediate.

-

Fate of Dienone: The intermediate cannot re-aromatize by simple proton loss. Instead, it undergoes:

-

Migration: The nitro group shifts to C6 (slow).

-

Elimination/Oxidation: Loss of the nitro group and oxidation leads to 2,6-dimethyl-1,4-benzoquinone .

-

The diagram below maps this bifurcation, highlighting why temperature control is critical to favor Path A (C6 Substitution) over Path B (Ipso/Oxidation).

Figure 1: Mechanistic bifurcation showing the desired C6 pathway versus the oxidative ipso-attack pathway.

Part 2: Experimental Protocol

Strategy: The "Dilute & Cold" Approach

To maximize yield and minimize quinone formation, we utilize a two-phase system or dilute nitric acid. Concentrated mixed acids (

Recommended Protocol: Dilute Nitric Acid (30-35%) in Acetic Acid or Water.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 2,4-Dimethylphenol (98%+) | Starting Material |

| Oxidant | Nitric Acid (30-35% aq) | Source of |

| Solvent | Glacial Acetic Acid | Moderates reactivity; improves solubility |

| Quench | Ice/Water | Stops reaction; precipitates product |

| Catalyst | Sodium Nitrite ( | Optional: Initiates reaction via |

Step-by-Step Methodology

Step 1: Preparation of Substrate Solution

-

In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g (81.9 mmol) of 2,4-dimethylphenol in 30 mL of glacial acetic acid .

-

Cool the solution to 0–5°C using an ice-salt bath. Critical: Do not freeze the acetic acid (MP: 16°C); maintain agitation.

Step 2: Controlled Addition (The Exotherm)

-

Prepare a solution of 20 mL Nitric Acid (35%) diluted with 10 mL water .

-

Add the acid solution dropwise over 45 minutes.

-

Temperature Rule: Internal temperature must NOT exceed 10°C .

-

Why? Higher temperatures promote ipso attack at C4 and subsequent oxidation.

-

Step 3: Aging & Monitoring

-

After addition, allow the mixture to stir at 5–10°C for 1 hour.

-

TLC Monitoring: Silica gel; Eluent Hexane:Ethyl Acetate (8:2).

-

Starting Material:

-

Product (6-Nitro):

(Yellow spot) -

Impurity (Quinone):

(Bright Red/Orange spot)

-

Step 4: Quench & Workup

-

Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

The product, 6-nitro-2,4-dimethylphenol, will precipitate as a yellow solid.

-

Filtration: Filter the solid using a Büchner funnel.

-

Wash: Wash the cake with cold water (

mL) to remove residual acid.

Step 5: Purification (Removal of Quinones)

-

If the product is orange/brown (indicating quinone contamination), perform a recrystallization.

-

Solvent: Ethanol/Water (1:1) or dilute Ethanol.

-

Dissolve hot, treat with activated charcoal (to absorb tars), filter hot, and cool to crystallize.

Part 3: Process Workflow & Logic

The following diagram illustrates the operational logic, emphasizing the "Fail States" where the process typically deviates.

Figure 2: Operational workflow highlighting the critical temperature control point.

Part 4: Analytical Validation

To confirm the identity of the product and ensure the absence of the 4-nitro isomer (via methyl migration) or quinones, use the following signatures.

Proton NMR ( NMR, 400 MHz, )

The key diagnostic is the coupling pattern of the aromatic protons. In 6-nitro-2,4-dimethylphenol, the protons at C3 and C5 are meta to each other.

- 10.5-11.0 ppm (1H, s): Phenolic -OH (Chelated with nitro group, highly deshielded).

-

7.85 ppm (1H, d,

-

7.25 ppm (1H, d,

- 2.30 ppm (3H, s): Methyl at C4.

- 2.25 ppm (3H, s): Methyl at C2.

Note: If you see a doublet with J ~ 8-9 Hz, you have para-coupling, indicating the wrong isomer or starting material.

Infrared Spectroscopy (IR)

-

3200–3500 cm⁻¹: O-H stretch (broad, but often sharper due to intramolecular H-bonding).

-

1530 & 1350 cm⁻¹:

asymmetric and symmetric stretches (Characteristic Nitro group). -

Absence of 1650-1670 cm⁻¹: Lack of Carbonyl (C=O) peak confirms no quinone contamination.

Part 5: References

-

Mechanistic Foundation of Nitration: Olah, G. A., Malhotra, R., & Narang, S. C.[1] (1989). Nitration: Methods and Mechanisms. VCH Publishers.

-

Ipso-Nitration and Oxidation Risks: Fischer, A., & Henderson, G. N. (1979). Ipso nitration. XXIV. Nitration of 2-methylphenols. Canadian Journal of Chemistry, 57(5), 552-557.

-

Green Chemistry & Catalytic Protocols: Nandurkar, S. S., & Bhanage, B. M. (2008). Regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst. Tetrahedron Letters, 49(6), 1045-1048.

-

Quinone Byproduct Characterization: Vione, D., et al. (2004).[2] A kinetic study of phenol nitration and nitrosation with nitrous acid in the dark. Environmental Chemistry Letters, 2, 135–139.[2]

Sources

An In-depth Technical Guide to the Degradation Pathways of 2,4-Dimethyl-5-nitrophenol

This guide provides a comprehensive technical overview of the potential degradation pathways of 2,4-Dimethyl-5-nitrophenol, a compound of interest in environmental science and toxicology. Due to the limited direct research on this specific molecule, this document synthesizes information from studies on structurally analogous compounds, including substituted nitrophenols and dimethylphenols, to propose putative degradation mechanisms. This approach allows for a scientifically grounded exploration of its potential fate in various environmental and laboratory settings. The intended audience for this guide includes researchers, scientists, and professionals in drug development and environmental remediation.

Introduction: The Environmental Significance of Substituted Nitrophenols

Nitrophenolic compounds are a class of organic molecules characterized by the presence of a phenol ring substituted with one or more nitro groups. They are introduced into the environment through various industrial activities, including the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals.[1][2] The presence of the nitro group, an electron-withdrawing moiety, often confers toxic, mutagenic, and carcinogenic properties to these compounds, making them environmental pollutants of concern.[1][2] Their persistence in soil and water necessitates a thorough understanding of their degradation pathways to develop effective remediation strategies.[3] 2,4-Dimethyl-5-nitrophenol, with its dimethyl and nitro substitutions on the phenol ring, presents a unique combination of structural features that are likely to influence its biological and chemical degradation.

Proposed Microbial Degradation Pathways

Based on established microbial degradation mechanisms for nitrophenols and methylated phenols, two primary putative pathways are proposed for 2,4-Dimethyl-5-nitrophenol: bacterial and fungal degradation.

Bacterial Degradation: A Focus on Aerobic Pathways

Aerobic bacteria have evolved sophisticated enzymatic systems to mineralize aromatic compounds. For nitrophenols, two well-documented catabolic routes are the hydroquinone pathway and the 1,2,4-benzenetriol pathway.[4][5] The degradation of 3-Methyl-4-nitrophenol, a close structural analog, has been shown to proceed via a pathway involving the initial oxidation of the aromatic ring.[6]

A proposed pathway for 2,4-Dimethyl-5-nitrophenol, initiated by a monooxygenase, is depicted below. This pathway is hypothesized based on the known mechanisms for similar compounds.[6]

Caption: Proposed bacterial degradation pathway of 2,4-Dimethyl-5-nitrophenol.

Causality in Experimental Choices: The initial step is proposed to be catalyzed by a monooxygenase, similar to the PnpA enzyme identified in the degradation of p-nitrophenol and 3-methyl-4-nitrophenol.[6][7] This enzyme would hydroxylate the aromatic ring, leading to the release of the nitro group as nitrite. The resulting quinone is then likely reduced to a hydroquinone by an NADPH-dependent reductase.[6] Subsequent ring cleavage would be mediated by a dioxygenase, a common strategy in aerobic aromatic degradation, channeling the resulting aliphatic acids into central metabolic pathways like the Krebs cycle.

Fungal Degradation

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including phenolic compounds. Their degradative capabilities are largely attributed to extracellular ligninolytic enzymes such as laccases, manganese peroxidases (MnP), and lignin peroxidases (LiP). The degradation of 2,4-dimethylphenol has been studied in various fungal species. While specific pathways for 2,4-Dimethyl-5-nitrophenol are not documented, a general overview of the enzymatic action can be proposed.

Caption: Conceptual workflow of fungal degradation of 2,4-Dimethyl-5-nitrophenol.

Abiotic Degradation Pathways

In addition to microbial breakdown, 2,4-Dimethyl-5-nitrophenol may undergo abiotic degradation through chemical and photochemical processes.

Chemical Oxidation: Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

Fenton Oxidation: This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. The degradation of 2,4-dinitrophenol has been demonstrated using this method.[8] It is plausible that 2,4-Dimethyl-5-nitrophenol would also be susceptible to Fenton's reagent, leading to hydroxylation of the aromatic ring, followed by ring cleavage and eventual mineralization.

Photodegradation

Photodegradation involves the breakdown of chemical compounds by light. Nitrophenols are known to be susceptible to photodegradation, especially under UV irradiation.[9][10] The process can be direct, where the molecule absorbs light and undergoes transformation, or indirect, involving photosensitizers that generate reactive oxygen species. For 2,4-Dimethyl-5-nitrophenol, photodegradation could lead to the formation of various intermediates through hydroxylation, de-nitration, or oxidation of the methyl groups, ultimately resulting in smaller organic molecules.

Experimental Protocols for Studying Degradation

To investigate the degradation of 2,4-Dimethyl-5-nitrophenol, a series of well-defined experimental protocols are necessary.

Microbial Degradation Studies

Objective: To isolate and characterize microorganisms capable of degrading 2,4-Dimethyl-5-nitrophenol and to identify the metabolic intermediates.

Methodology:

-

Enrichment and Isolation:

-

Collect soil or water samples from a site with a history of contamination with phenolic compounds.

-

Inoculate a minimal salts medium (MSM) containing 2,4-Dimethyl-5-nitrophenol as the sole carbon and energy source with the environmental sample.

-

Perform serial transfers to fresh medium to enrich for degrading microorganisms.

-

Isolate individual colonies by plating on MSM agar plates.

-

-

Degradation Assays:

-

Grow the isolated strains in liquid MSM with 2,4-Dimethyl-5-nitrophenol.

-

Monitor the disappearance of the parent compound over time using High-Performance Liquid Chromatography (HPLC).[11]

-

-

Metabolite Identification:

-

Collect culture supernatants at various time points during the degradation assay.

-

Extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify intermediate products.[7][12][13]

-

Analytical Methods for Quantification and Identification

The choice of analytical technique is critical for accurately monitoring the degradation of 2,4-Dimethyl-5-nitrophenol and identifying its metabolites.

| Analytical Technique | Principle | Application | Expected Performance for Structurally Similar Compounds |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of the parent compound and polar metabolites. | LOD: 0.01 - 0.1 µg/mL; LOQ: 0.03 - 0.3 µg/mL; Linearity: 0.05 - 50 µg/mL; Precision (%RSD): < 2%; Accuracy (% Recovery): 98 - 102% |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identification of volatile and semi-volatile metabolites. Derivatization may be required. | LOD: <0.1 µg/mL (with ECD/MS); LOQ: <0.3 µg/mL (with ECD/MS); Linearity: 0.5 - 100 µg/mL; Precision (%RSD): < 5%; Accuracy (% Recovery): 95 - 105% |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with mass spectrometry for high sensitivity and structural elucidation. | Identification and quantification of a wide range of metabolites, including conjugates.[14] | High sensitivity and specificity, enabling the detection of trace-level metabolites. |

Data extrapolated from methods for structurally similar nitrophenols and chlorophenols.

Conclusion and Future Directions

While direct experimental data on the degradation of 2,4-Dimethyl-5-nitrophenol is currently unavailable, this guide provides a robust framework for understanding its likely environmental fate based on the degradation of analogous compounds. The proposed microbial and abiotic degradation pathways offer a starting point for future research. Key areas for further investigation include:

-

Isolation and characterization of microbial consortia capable of degrading 2,4-Dimethyl-5-nitrophenol.

-

Elucidation of the specific enzymatic pathways and the genes encoding the responsible enzymes.

-

Identification of the full range of degradation intermediates and assessment of their toxicity.

-

Optimization of abiotic degradation processes for potential remediation applications.

By addressing these research gaps, a more complete picture of the environmental behavior of 2,4-Dimethyl-5-nitrophenol can be developed, leading to more effective risk assessment and remediation strategies.

References

-

Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. (2025). ResearchGate. Retrieved from [Link]

-

Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. (2025). PubMed Central. Retrieved from [Link]

-

Biodegradation of p-nitrophenol by engineered strain. (2021). PubMed Central. Retrieved from [Link]

-

Microbial biodegradation of nitrophenols and their derivatives: A Review. (2022). Journal of Advanced Scientific Research. Retrieved from [Link]

-

Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. (2025). Frontiers in Microbiology. Retrieved from [Link]

-

Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. (2000). PubMed. Retrieved from [Link]

-

Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. (2026). MDPI. Retrieved from [Link]

-

Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers in Microbiology. Retrieved from [Link]

-

Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. (2014). PubMed Central. Retrieved from [Link]

-

Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. (1994). PubMed. Retrieved from [Link]

-

Microbial biodegradation of nitrophenols and their derivatives: A Review. (2022). ResearchGate. Retrieved from [Link]

-

Simultaneous biodegradation of a phenol and 3,4 dimethylphenol mixture under denitrifying conditions. (2003). ResearchGate. Retrieved from [Link]

-

Biodegradation of Nitrophenol Compounds. (2014). ResearchGate. Retrieved from [Link]

-

Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. (2024). MDPI. Retrieved from [Link]

-

2,4-Dimethyl-5-nitrophenol. PubChem. Retrieved from [Link]

-

LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. (2006). ResearchGate. Retrieved from [Link]

-

Microbial degradation of nitrobenzene and mono-nitrophenol by bacteria enriched from municipal activated sludge. (2011). PubMed. Retrieved from [Link]

-

Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. (2014). ResearchGate. Retrieved from [Link]

-

Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. (2000). ResearchGate. Retrieved from [Link]

-

LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. (2006). Journal of Analytical Toxicology. Retrieved from [Link]

-

Optimization of Phenol Biodegradation by a Novel 2,3-Dimethylphenol-Degrading Pseudomonas Isolate. (2011). Scientific.net. Retrieved from [Link]

-

Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. (2026). Journal of Analytical Toxicology. Retrieved from [Link]

-

LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. (2006). PubMed. Retrieved from [Link]

Sources

- 1. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]

- 6. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

- 7. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4-Dimethyl-5-nitrophenol: Synthesis, Properties, and Potential Applications

This in-depth technical guide provides a comprehensive literature review of 2,4-Dimethyl-5-nitrophenol, catering to researchers, scientists, and professionals in drug development. This document delves into the core chemical characteristics, synthesis methodologies, and explores the potential biological significance of this nitroaromatic compound. By synthesizing available data and drawing logical inferences from structurally related molecules, this guide aims to be a foundational resource for future research and application development.

Introduction: The Context of Nitroaromatic Compounds

Nitroaromatic compounds are a class of organic molecules that feature prominently in medicinal chemistry and materials science. The nitro group (NO₂), a potent electron-withdrawing moiety, significantly influences the chemical and physical properties of the aromatic ring, often imparting unique biological activities.[1][2][3] Historically, compounds containing a nitro group have been investigated for a wide array of therapeutic applications, including antibacterial, antineoplastic, antiparasitic, and antihypertensive agents.[1][3] However, the nitro group can also be a "toxicophore," contributing to cellular redox cycling and potential toxicity, a critical consideration in drug design and development.[3] 2,4-Dimethyl-5-nitrophenol belongs to this diverse family of compounds, and an understanding of its specific characteristics is essential for harnessing its potential.

Chemical and Physical Properties of 2,4-Dimethyl-5-nitrophenol

2,4-Dimethyl-5-nitrophenol, with the chemical formula C₈H₉NO₃, is a substituted phenol characterized by two methyl groups at positions 2 and 4, and a nitro group at position 5 of the benzene ring.[4] The presence of these functional groups dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [4] |

| Molecular Weight | 167.16 g/mol | PubChem |

| IUPAC Name | 2,4-dimethyl-5-nitrophenol | [4] |

| CAS Number | 14969-00-7 | [5] |

| Appearance | Information not readily available; likely a solid at room temperature | Inferred from related compounds |

| Storage | Sealed in a dry environment at room temperature | [5] |

Synthesis of 2,4-Dimethyl-5-nitrophenol

The synthesis of nitrophenols can be achieved through various chemical routes, most commonly involving the nitration of a precursor phenol or the hydrolysis of a nitro-substituted aromatic halide.[7][8] While a specific, detailed protocol for the synthesis of 2,4-Dimethyl-5-nitrophenol is not extensively documented in the provided search results, a general approach can be inferred from standard organic chemistry principles and related syntheses.

A plausible synthetic route would involve the nitration of 2,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups (ortho-, para-directing) would influence the position of nitration.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2,4-Dimethyl-5-nitrophenol.

General Experimental Protocol for Nitration of a Phenol

The following is a generalized, step-by-step methodology for the nitration of a phenolic compound. Note: This is a conceptual protocol and must be adapted and optimized for the specific synthesis of 2,4-Dimethyl-5-nitrophenol with appropriate safety precautions.

-

Dissolution: Dissolve the starting material (2,4-dimethylphenol) in a suitable solvent, such as glacial acetic acid, in a flask equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath. The sulfuric acid acts as a catalyst and a dehydrating agent.

-

Addition: Add the nitrating mixture dropwise to the solution of the phenol while maintaining the low temperature and stirring vigorously. The reaction is exothermic and controlling the temperature is crucial to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly over crushed ice to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2,4-Dimethyl-5-nitrophenol.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Potential Biological Activities and Applications

While specific biological activity data for 2,4-Dimethyl-5-nitrophenol is limited in the public domain, its structural similarity to other biologically active nitroaromatic compounds suggests several areas of potential interest for researchers.[9] It is important to note that the primary role of this compound identified in some literature is as a synthetic intermediate.[9]

Antimicrobial Activity

Nitroaromatic compounds are well-known for their antimicrobial properties.[1][3] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules. A study on 3-methyl-4-nitrobenzoate derivatives, which are structurally related to 2,4-Dimethyl-5-nitrophenol, demonstrated their efficacy against various Candida species.[9] This suggests that 2,4-Dimethyl-5-nitrophenol could be investigated for its potential antifungal or antibacterial activity.

Enzyme Inhibition

The structural features of 2,4-Dimethyl-5-nitrophenol, particularly the substituted phenol ring, make it a candidate for investigation as an enzyme inhibitor. For instance, various phenolic compounds are known to interact with the active sites of enzymes. The specific substitution pattern of 2,4-Dimethyl-5-nitrophenol would determine its binding affinity and selectivity for different enzymes.

Precursor for Pharmacologically Active Molecules

As indicated in the literature, 2,4-Dimethyl-5-nitrophenol can serve as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.[9][10] The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse range of compounds for drug discovery screening.

Caption: Role of 2,4-Dimethyl-5-nitrophenol as a synthetic intermediate.

Toxicological Considerations

The toxicity of nitrophenols is a significant concern and must be carefully evaluated.[11] For example, 2,4-dinitrophenol is known to uncouple oxidative phosphorylation, which can have severe toxic effects.[12][13] While 2,4-Dimethyl-5-nitrophenol is mono-nitrated, it is crucial to handle it with appropriate safety precautions. The toxicological profile of nitrophenols can include headaches, drowsiness, nausea, and cyanosis upon acute exposure.[14][15] Any research involving this compound should be conducted in a well-ventilated area with appropriate personal protective equipment.

Future Research Directions

The current body of literature suggests that 2,4-Dimethyl-5-nitrophenol is a compound with underexplored potential. Future research should focus on:

-

Detailed Synthesis and Characterization: Development and publication of a robust and optimized synthesis protocol, along with a comprehensive spectroscopic characterization.

-

Biological Screening: A broad-based screening of 2,4-Dimethyl-5-nitrophenol against a panel of microbial strains (bacteria and fungi) and various enzyme assays to identify any potential biological activity.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives of 2,4-Dimethyl-5-nitrophenol to explore how modifications to its structure affect its biological activity.

-

Toxicological Evaluation: A thorough in vitro and in vivo toxicological assessment to determine its safety profile.

Conclusion

2,4-Dimethyl-5-nitrophenol is a nitroaromatic compound with a chemical structure that suggests potential for further investigation in medicinal chemistry and drug discovery. While currently recognized primarily as a synthetic intermediate, its structural relationship to other bioactive nitrophenols warrants a more in-depth exploration of its intrinsic biological properties. This guide has provided a framework for understanding its chemical nature, potential synthesis, and plausible avenues for future research. A systematic and rigorous scientific approach will be essential to fully elucidate the therapeutic or toxicological significance of this compound.

References

-

PubChem. (n.d.). 2,4-Dimethyl-5-nitrophenol. National Center for Biotechnology Information. Retrieved from a valid URL.[4]

-

Google Patents. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Retrieved from a valid URL.[10]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from a valid URL.[16]

-

BLD Pharm. (n.d.). 14969-00-7|2,4-Dimethyl-5-nitrophenol. Retrieved from a valid URL.[5]

-

Benchchem. (n.d.). Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs. Retrieved from a valid URL.[9]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from a valid URL.[11]

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.[1][3]

-

ChemicalBook. (2024). 2,4-DIMETHYL-6-NITROPHENOL - Safety Data Sheet. Retrieved from a valid URL.[17]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. Retrieved from a valid URL.[12]

-

OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from a valid URL.[2]

-

Journal of the Association of Arab Universities for Basic and Applied Sciences. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Retrieved from a valid URL.

-

Quora. (2022). What will be the major product in the nitration reaction of 2-methyl-5-nitrophenol? Retrieved from a valid URL.[18]

-

U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dimethylphenol. Retrieved from a valid URL.[19]

-

Semantic Scholar. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to. Retrieved from a valid URL.[20]

-

Santa Cruz Biotechnology. (n.d.). (2,4-dimethyl-5-nitrophenyl)amine. Retrieved from a valid URL.[21]

-

Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from a valid URL.[7]

-

PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved from a valid URL.[22]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from a valid URL.[3]

-

ResearchGate. (2025). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. Retrieved from a valid URL.[23]

-

BLD Pharm. (n.d.). 3139-05-7|2,5-Dimethyl-4-nitrophenol. Retrieved from a valid URL.[6]

-

Google Patents. (n.d.). Preparation of nitrophenols. Retrieved from a valid URL.[8]

-

PMC. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from a valid URL.[24]

-

PubChemLite. (n.d.). 2,5-dimethyl-4-nitrophenol (C8H9NO3). Retrieved from a valid URL.[25]

-

Spectroscopy. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Retrieved from a valid URL.[26]

-

U.S. Environmental Protection Agency. (n.d.). 4-Nitrophenol. Retrieved from a valid URL.[14]

-

Thermo Scientific Chemicals. (n.d.). 2,4-Dimethyl-6-nitrophenol, 98% 5 g. Retrieved from a valid URL.[27]

-

Chemical Synthesis Database. (2025). 2,6-dimethyl-4-nitrophenol. Retrieved from a valid URL.[28]

-

A Chemtek. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from a valid URL.[29]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from a valid URL.[30]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Nitrophenols. Retrieved from a valid URL.[15]

-

PubMed. (n.d.). 2,4-Dinitrophenol--mechanism of action. Retrieved from a valid URL.[13]

-

ResearchGate. (n.d.). General mechanism for hydrolysis of cGMP by PDE5 showing some of the.... Retrieved from a valid URL.[31]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethyl-5-nitrophenol | C8H9NO3 | CID 20588815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 14969-00-7|2,4-Dimethyl-5-nitrophenol|BLD Pharm [bldpharm.com]

- 6. 3139-05-7|2,5-Dimethyl-4-nitrophenol|BLD Pharm [bldpharm.com]

- 7. paspk.org [paspk.org]

- 8. US3283011A - Preparation of nitrophenols - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2,4-Dinitrophenol--mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. llojibwe.org [llojibwe.org]

- 16. prepchem.com [prepchem.com]

- 17. 2,4-DIMETHYL-6-NITROPHENOL - Safety Data Sheet [chemicalbook.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. (2,4-dimethyl-5-nitrophenyl)amine | CAS 2124-47-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 22. 2,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 282110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PubChemLite - 2,5-dimethyl-4-nitrophenol (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. 2,4-Dimethyl-6-nitrophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 28. chemsynthesis.com [chemsynthesis.com]

- 29. achemtek.com [achemtek.com]

- 30. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

Technical Guide: Isomeric Purity & Characterization of 2,4-Dimethyl-5-nitrophenol

The following technical guide details the isomeric purity, characterization, and purification of 2,4-Dimethyl-5-nitrophenol , a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Executive Summary

2,4-Dimethyl-5-nitrophenol (CAS: 14969-00-7) is a substituted nitroxylenol used as a scaffold in the development of kinase inhibitors, antibacterial agents, and herbicides.[1] Commercial synthesis via the nitration of 2,4-dimethylphenol (2,4-xylenol) inherently produces a mixture of regioisomers.

The critical quality attribute (CQA) for this material is the absence of the 6-nitro isomer (2,4-dimethyl-6-nitrophenol), which forms due to the directing effects of the hydroxyl group. Failure to remove this isomer can lead to regioisomeric impurities in downstream API synthesis, potentially altering biological activity or failing regulatory specifications (ICH Q3A).[2]

This guide provides a self-validating framework for identifying, quantifying, and removing these isomeric impurities.

Part 1: Synthetic Origins & The Isomeric Landscape

Mechanism of Impurity Formation

The synthesis of 2,4-dimethyl-5-nitrophenol involves the electrophilic aromatic substitution (nitration) of 2,4-dimethylphenol. The directing groups on the ring dictate the product distribution:

-

Hydroxyl Group (-OH): Strong ortho, para director. (Position 4 is blocked by methyl; directs to 6).[2]

-

Methyl Groups (-CH₃): Weak ortho, para directors.

The Conflict: The hydroxyl group strongly favors the C6 position (ortho), leading to the formation of the 6-nitro isomer as a major byproduct. The target 5-nitro isomer is formed via the cooperative directing effects of the methyl groups, but it competes with the electronically favored 6-position. The 3-nitro isomer is sterically disfavored as it would reside between two methyl groups (steric inhibition of resonance).[2][4][5]

Pathway Visualization

The following diagram illustrates the competitive nitration pathways and the resulting isomeric mixture.

Caption: Competitive nitration pathways of 2,4-dimethylphenol. The 6-nitro isomer is the primary impurity due to the strong ortho-directing influence of the hydroxyl group.

Part 2: Analytical Characterization (Differentiation)[2]

Distinguishing the 5-nitro target from the 6-nitro impurity is critical. Standard HPLC methods can separate them, but NMR spectroscopy provides the definitive structural proof required for validation.[2]

Nuclear Magnetic Resonance (NMR) Strategy

The proton environment differs significantly between the isomers due to symmetry and shielding effects.[2]

| Feature | Target: 5-Nitro Isomer | Impurity: 6-Nitro Isomer | Mechanistic Reason |

| H-6 Proton | Singlet, highly deshielded (>8.0 ppm) | N/A (Substituted) | In the 5-nitro isomer, H-6 is sandwiched between the -OH (1) and -NO₂ (5) groups. Both are electron-withdrawing, shifting this proton significantly downfield. |

| H-3 Proton | Singlet (Ar-H) | Singlet/Doublet (Ar-H) | In the 5-nitro isomer, H-3 is isolated between methyls. |

| Coupling | Para-coupling (negligible) | Meta-coupling (~2 Hz) | The 6-nitro isomer has protons at C3 and C5 (meta relationship), potentially showing meta-coupling (d, J=2Hz). |

| -OH Signal | Broad singlet | Sharp, downfield (>10 ppm) | The 6-nitro isomer forms an intramolecular hydrogen bond between -OH and -NO₂, locking the proton and deshielding it. |

Validation Check: If your ¹H-NMR spectrum shows a sharp phenolic proton signal >10.5 ppm and lacks a highly deshielded aromatic singlet >8.0 ppm, you likely have the 6-nitro impurity or a mixture.

HPLC Method Development (Reverse Phase)

Separation relies on the difference in polarity caused by intramolecular hydrogen bonding.[2]

-

Column: C18 (Octadecyl) or Phenyl-Hexyl (for enhanced pi-pi selectivity).[2]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2] Gradient elution.

-

Elution Order:

-

2,4-Dimethyl-5-nitrophenol (Target): Elutes earlier . It cannot form intramolecular H-bonds, so it interacts more strongly with the aqueous mobile phase and the polar hydroxyl group is exposed.

-

2,4-Dimethyl-6-nitrophenol (Impurity): Elutes later . The intramolecular H-bond (OH···NO₂) "masks" the polar groups, creating a "pseudo-hydrophobic" shell that interacts more strongly with the C18 stationary phase.[2]

-

Part 3: Purification & Enrichment Protocols

If commercial stock is found to be isomeric impure (e.g., <98% purity), the following purification workflow exploits the physical property differences documented in the "Isomeric Landscape" section.

Protocol: Steam Distillation (The "Ortho Effect" Separation)

This is the most robust method for removing the 6-nitro isomer on a preparatory scale.[2]

Principle: The 6-nitro isomer possesses intramolecular hydrogen bonding , preventing it from associating with water molecules. This makes it steam volatile .[2] The 5-nitro isomer forms intermolecular hydrogen bonds with water/solvents, rendering it non-volatile.

Step-by-Step Workflow:

-

Dissolution: Suspend the crude nitrophenol mixture in water (approx. 10:1 water:solid ratio). Acidify slightly with H₂SO₄ to ensure phenols are protonated.[2]

-

Distillation: Heat the mixture to boiling and pass steam through the vessel.

-

Separation:

-

Recovery: Cool the pot residue. Filter the solid precipitate.[2]

-

Recrystallization: Recrystallize the filtered solid from Ethanol/Water (1:1) to remove trace 3-nitro isomers and tarry byproducts.[2]

QC Specification Sheet

For drug development sourcing, the following specification is recommended:

| Test | Specification | Method |

| Appearance | Yellow to light brown crystalline powder | Visual |

| Assay (HPLC) | ≥ 98.5% (Area %) | RP-HPLC (C18, 254 nm) |

| Isomeric Impurity (6-Nitro) | ≤ 0.5% | RP-HPLC |

| Identification A | ¹H-NMR conforms to structure (Singlet >8.0 ppm present) | NMR (DMSO-d6) |

| Melting Point | 70–74 °C (Distinct from 6-nitro MP ~68°C) | Capillary Method |

References

-

Synthesis & Nitration Pathways

-

Analytical Characterization

-

Physical Properties & Acidity

Sources

- 1. 2460-58-4|2-Hydroxy-4-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note: Protocol for the Reduction of 2,4-Dimethyl-5-nitrophenol to 5-Amino-2,4-dimethylphenol

Abstract & Strategic Overview

The reduction of 2,4-dimethyl-5-nitrophenol (CAS 14969-00-7) to its corresponding amine, 5-amino-2,4-dimethylphenol , represents a critical transformation in the synthesis of functionalized benzoxazoles, azo dyes, and pharmaceutical intermediates.

While the nitro group is readily reducible, the presence of the phenolic hydroxyl group and the specific steric arrangement (methyl groups at positions 2 and 4 flanking the reaction site) requires a protocol that balances reactivity with chemoselectivity. Harsh acidic reducing agents (e.g., Tin/HCl) can lead to difficult workups and potential ring chlorination or polymerization.

This guide presents two validated protocols:

-

Method A (Catalytic Hydrogenation): The "Gold Standard" for purity and yield, ideal for pharmaceutical applications.

-

Method B (Transfer Hydrogenation): A safer, equipment-light alternative using ammonium formate, suitable for laboratories lacking high-pressure hydrogen infrastructure.

Chemical Reaction & Mechanism

The transformation involves the six-electron reduction of the nitro group to an amino group.

Reaction Scheme:

Mechanistic Insight:

The reduction proceeds via a nitroso (

Visualization: Reaction Pathway[1]

Figure 1: Stepwise reduction pathway on the catalyst surface. The conversion of Hydroxylamine to Amine requires sustained hydrogen pressure to prevent accumulation of oxidation-prone intermediates.

Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred)

Best for: High purity requirements, scale-up potential, and minimal waste.

Materials Table

| Reagent | Equiv. / Loading | Role | Notes |

| 2,4-Dimethyl-5-nitrophenol | 1.0 equiv | Substrate | Solid, yellow/orange |

| Pd/C (10% wt) | 5-10 wt% | Catalyst | Pyrophoric when dry |

| Methanol (or EtOH) | 10-20 V (mL/g) | Solvent | High solubility required |

| Hydrogen ( | 1-3 atm (Balloon) | Reductant | Ensure O2 free system |

Step-by-Step Protocol

-

Preparation: In a clean round-bottom flask (RBF) or hydrogenation bottle, dissolve 2,4-dimethyl-5-nitrophenol (10 g, 59.8 mmol) in Methanol (150 mL).

-

Note: Ethanol or Ethyl Acetate are valid alternatives if solubility allows.

-

-

Catalyst Addition (Safety Critical):

-

Flush the vessel with Nitrogen (

) gas to remove oxygen. -

Carefully add 10% Palladium on Carbon (0.5 g to 1.0 g, ~5-10 wt% of substrate).

-

Tip: Wet the catalyst with a small amount of water or toluene before addition to prevent sparking if using dry powder.

-

-

Hydrogenation:

-

Seal the vessel with a rubber septum (for balloon) or connect to a Parr shaker.

-

Purge the headspace: Vacuum briefly, then backfill with

. Repeat 3 times. -

Stir vigorously at Room Temperature (20-25°C) under

atmosphere (balloon pressure is sufficient; 30-50 psi for faster kinetics).

-

-

Monitoring:

-

Monitor via TLC (Solvent: 50% EtOAc/Hexanes). The yellow nitro spot will disappear; a polar, UV-active amine spot (often turning brown on plate) will appear at lower

. -

Reaction time: Typically 2–6 hours.

-

-

Workup:

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove Pd/C.

-

Safety: Do not let the filter cake dry out completely; Pd/C saturated with hydrogen is pyrophoric. Wash the cake immediately with water or keep wet.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C.

-

-

Isolation:

-

The product usually solidifies upon concentration.

-

Recrystallize from Ethanol/Water or Toluene if necessary.

-

Storage: Store under inert gas (

/Ar) in the dark. Aminophenols oxidize rapidly in air (turning pink/brown).

-

Method B: Transfer Hydrogenation (Alternative)

Best for: Labs without hydrogen cylinders or safety restrictions on pressurized gas.

Materials Table

| Reagent | Equiv. / Loading | Role | Notes |

| Substrate | 1.0 equiv | Substrate | |

| Ammonium Formate | 3.0 - 5.0 equiv | H-Donor | Decomposes to |

| Pd/C (10% wt) | 5-10 wt% | Catalyst | |

| Methanol | 10-20 V | Solvent |

Step-by-Step Protocol

-

Setup: Dissolve the substrate in Methanol in an RBF equipped with a reflux condenser.

-

Addition: Add 10% Pd/C catalyst under nitrogen stream.

-

Initiation: Add Ammonium Formate (solid) in one portion.

-

Reaction:

-

Heat the mixture to reflux (65°C) .

-

Observation: Gas evolution (

) will be observed. -

Stir for 1–3 hours.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter through Celite® to remove catalyst and excess ammonium salts.

-

Concentrate filtrate.

-

Purification: Dissolve residue in Ethyl Acetate, wash with water (to remove residual formate/ammonia), dry over

, and concentrate.

-

Workflow Visualization

Figure 2: Decision tree and operational workflow for the reduction process.

Quality Control & Characterization

Successful reduction is confirmed by the following shifts in analytical data.

| Technique | Parameter | Observation (Nitro Precursor) | Observation (Amine Product) |

| Appearance | Visual | Yellow/Orange Crystalline Solid | Off-white to beige powder (darkens on air) |

| 1H NMR | Aromatic H | Deshielded (downfield) due to | Shielded (upfield) due to |

| 1H NMR | Amine Proton | Absent | Broad singlet ( |

| MS (ESI) | m/z |

Safety & Handling

-

Pyrophoric Catalyst: Dry Pd/C can ignite solvent vapors. Always keep the catalyst wet or under an inert atmosphere (Argon/Nitrogen) during handling.

-

Toxicity: Nitrophenols are toxic if swallowed or absorbed through skin. Aminophenols are potential sensitizers. Use full PPE (gloves, goggles, fume hood).

-

Stability: The product, 5-amino-2,4-dimethylphenol, is electron-rich and prone to oxidation. Avoid prolonged exposure to air during drying.

References

-

Vertex Pharmaceuticals Inc. Process for preparation of 5-amino-2,4-di-tert-butylphenol. World Intellectual Property Organization, WO2016075703A2. (Describes Pd/C reduction of the sterically similar 2,4-di-tert-butyl analog).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20588815, 2,4-Dimethyl-5-nitrophenol. (Source for substrate identification and properties).

-

Gelder, E. A. The hydrogenation of nitrobenzene over metal catalysts.[2] PhD Thesis, University of Glasgow, 2005. (Authoritative source on nitro-reduction mechanisms on metal surfaces).

-

BenchChem. Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol. (Context on the chemistry of the 2,4-dimethylphenol scaffold).

-

Sigma-Aldrich. Safety Data Sheet: 2,4-Dimethylphenol. (Safety baseline for the scaffold).

Sources

Application Note: 2,4-Dimethyl-5-nitrophenol as a Pharmacophore Precursor

Executive Summary

2,4-Dimethyl-5-nitrophenol (2,4-DMNP) is a high-value aromatic building block characterized by its trisubstituted benzene ring pattern. Its utility in pharmaceutical synthesis stems from the ortho-nitro-alkyl motif (position 4-methyl relative to 5-nitro) and the para-hydroxyl functionality. These structural features make it a critical precursor for two privileged medicinal scaffolds: substituted indoles (via Leimgruber-Batcho cyclization) and benzoxazoles/benzimidazoles (via nitro reduction).

This guide details the synthetic utility of 2,4-DMNP, focusing on chemoselective reduction protocols and heterocycle formation, essential for developing kinase inhibitors and anti-infective agents.

Part 1: Structural Analysis & Reactivity Profile

To effectively utilize 2,4-DMNP, one must understand its electronic and steric environment.

-

Electronic Push-Pull: The phenol (-OH) at C1 is a strong electron donor (activator), while the nitro group (-NO2) at C5 is a strong electron withdrawer (deactivator). This creates a polarized system ideal for nucleophilic aromatic substitutions if the phenol is protected.

-

Steric Bulk: The methyl groups at C2 and C4 provide lipophilic bulk. In drug design, this 2,4-dimethyl pattern often fits into hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases), improving potency and selectivity compared to non-methylated analogs.

-

The "Ortho-Effect": The C4-methyl group is ortho to the C5-nitro group. This specific arrangement allows for enamine formation and subsequent cyclization to form indole cores, a reaction pathway not possible with meta- or para- isomers.

Table 1: Physicochemical Properties & Handling

| Property | Value | Operational Implication |

| CAS Number | 14969-00-7 | Verification key for sourcing. |

| Molecular Weight | 167.16 g/mol | Stoichiometry calculations. |

| Appearance | Yellow to orange solid | Color intensity correlates with nitro conjugation; darkening indicates oxidation. |

| Solubility | DMSO, Ethanol, EtOAc | Poor water solubility requires organic co-solvents for aqueous reactions. |

| pKa (Phenol) | ~7.2 (Estimated) | More acidic than unsubstituted phenol (pKa 10) due to electron-withdrawing nitro group. |

Part 2: Critical Protocol – Chemoselective Reduction

Objective: Synthesize 5-amino-2,4-dimethylphenol , a "lynchpin" intermediate for benzoxazole drugs.[1] Challenge: Reducing the nitro group without over-reducing the aromatic ring or oxidizing the electron-rich phenol.

Method A: Iron-Mediated Reduction (Béchamp Conditions)

Recommended for scale-up due to cost and safety (avoids H2 gas).

Reagents:

-

Precursor: 2,4-Dimethyl-5-nitrophenol (1.0 eq)

-

Reductant: Iron Powder (325 mesh, 4.0 eq)

-

Electrolyte: Ammonium Chloride (NH4Cl) (2.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Workflow:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve NH4Cl in water. Add Ethanol and the 2,4-DMNP precursor.[1]

-

Activation: Heat the mixture to 60°C. The solution should be homogenous and yellow/orange.

-

Addition: Add Iron powder in portions over 20 minutes. Caution: Exothermic reaction. Monitor internal temperature to maintain gentle reflux (~75-80°C).

-

Reaction: Stir vigorously at reflux for 2–4 hours.

-

Validation Point: Monitor via TLC (50% EtOAc/Hexane). The starting material (yellow spot, Rf ~0.6) should disappear, replaced by a fluorescent/polar amine spot (Rf ~0.3).

-

-

Work-up (Critical):

-

Hot filtration through a Celite pad is required to remove iron sludge. Wash the pad with hot ethanol.

-

Oxidation Risk: The product (aminophenol) is sensitive to air oxidation (turning dark brown/black). Perform filtration rapidly or under N2 blanket.

-

-

Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO3 and extract with Ethyl Acetate. Dry over Na2SO4 and concentrate.

Yield Expectation: 85–92% (Off-white to pale brown solid).

Part 3: Advanced Workflow – Indole Scaffold Construction

Objective: Synthesis of substituted indoles via the Leimgruber-Batcho synthesis. Mechanism: The acidity of the C4-methyl protons is enhanced by the ortho-nitro group, allowing condensation with dimethylformamide dimethyl acetal (DMF-DMA).

Reagents:

-

Precursor: 2,4-Dimethyl-5-nitrophenol (protected as benzyl ether to prevent side reactions).

-

Reagent: DMF-DMA (1.5 eq)

-

Solvent: DMF (anhydrous)

-

Reductant (Step 2): H2/Pd-C or Raney Nickel.

Protocol:

-

Enamine Formation: Dissolve the protected phenol in DMF. Add DMF-DMA. Heat to 110°C for 6 hours. The solution will turn deep red (formation of the

-dimethylaminostyrene intermediate). -

Cyclization: Remove excess DMF/DMF-DMA in vacuo. Dissolve the red residue in Methanol.

-

Reduction: Hydrogenate (3 atm H2) over 10% Pd/C at room temperature. The nitro group reduces to an amine, which spontaneously attacks the enamine double bond, cyclizing to form the indole.

-

Deprotection: If a benzyl group was used, it may be cleaved during hydrogenation (depending on conditions), yielding the hydroxy-indole directly.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from 2,4-Dimethyl-5-nitrophenol, highlighting its versatility in drug discovery.

Figure 1: Divergent synthetic utility of 2,4-DMNP in pharmaceutical manufacturing.[2]

Part 5: Quality Control & Troubleshooting

Analytical Markers

-

1H NMR (DMSO-d6):

-

Precursor: Look for two distinct aromatic singlets (due to 2,4,5-substitution pattern) and two methyl singlets.

-

Product (Amine): Appearance of broad -NH2 signal (~4.5-5.0 ppm) and upfield shift of aromatic protons due to the shielding effect of the amine.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Note: Aminophenols are polar; ensure early retention times are monitored.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Reduction) | Incomplete reduction or product oxidation. | Increase Fe equivalents; Ensure inert atmosphere (Argon/N2) during workup. |

| Dark/Tar Product | Oxidation of aminophenol. | Add antioxidants (e.g., Sodium Metabisulfite) during the aqueous workup. |

| No Cyclization (Indole) | Wet DMF or old DMF-DMA reagent. | Use strictly anhydrous DMF; Distill DMF-DMA before use. |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20588815, 2,4-Dimethyl-5-nitrophenol. Retrieved from [Link]

- Google Patents.Process for preparation of 5-amino-2,4-di-tert-butylphenol (Analogous Chemistry). WO2016075703A2.

-

MDPI (2023). Synthesis of Nitrophenyl Derivatives and Heterocycle Formation. Molbank 2023. Retrieved from [Link][1][2][3][4]

Sources

- 1. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

Troubleshooting & Optimization

troubleshooting side product formation in the nitration of 2,4-dimethylphenol

Topic: Troubleshooting Side Product Formation & Optimization of 6-Nitro-2,4-Dimethylphenol Synthesis Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Status: Active Support Guide

Diagnostic Triage: What is your reaction telling you?

Before altering parameters, match your observation to the likely chemical failure mode.

| Symptom | Probable Cause | The Chemical Reality |

| Dark Black/Tarry Mixture | Oxidative Degradation | Formation of 2,6-dimethyl-1,4-benzoquinone and polymeric humins. Nitric acid is acting as an oxidant, not an electrophile.[1] |

| Red/Brown Oil (Low Yield) | Nitrous Acid Catalysis | Presence of Nitrosophenols .[1][2] |

| Low Yield (Clean NMR) | The "Ipso" Trap | Formation of 2,4-dimethyl-4-nitrocyclohexa-2,5-dienone . The nitro group attacked the methyl-bearing carbon (C4) and got "stuck" as a non-aromatic intermediate. |

| Gas Evolution (Fumes) | Ipso-Dealkylation | Displacement of the methyl group or oxidative breakdown. |

Deep Dive: The "Ipso" Trap (Mechanism & Mitigation)

The Issue:

In 2,4-dimethylphenol (2,4-DMP), the hydroxyl group directs ortho and para. However, the para position (C4) is blocked by a methyl group. Contrary to basic textbook intuition, the nitronium ion (

The Fix: This nitrodienone is a kinetic trap . It is not the final product.

-

Scenario A (Quenched too soon/cold): If you quench the reaction while the mixture is essentially this dienone, you lose yield. The dienone is often water-soluble or decomposes upon workup.

-

Scenario B (The Solution): The nitro group can migrate from the ipso (C4) position to the ortho (C6) position via a [1,5]-sigmatropic shift or an elimination-readdition mechanism. This rearrangement often requires controlled warming or specific solvent conditions (e.g., Acetic Anhydride).

Visualization: The Ipso vs. Ortho Pathway

Figure 1: The competitive pathways between direct nitration, ipso-trapping, and oxidative degradation.

FAQ: Solving Specific Impurity Issues

Q1: My reaction turns into a black tar. How do I stop the oxidation?

Answer: You are likely generating Nitrous Acid (

-

Protocol Adjustment: Add Urea (0.5 – 1.0 equiv relative to

) or Sulfamic Acid to the reaction mixture before adding the nitric acid. These reagents scavenge

Q2: I see a "red oil" impurity that is hard to separate. What is it?

Answer: This is likely a Nitrosophenol or a coupled diphenoquinone.

If the acid concentration is too low, the nitrosyl cation (

-

Protocol Adjustment: Ensure your nitric acid concentration is sufficient (maintain >30% concentration in the aqueous phase if using mixed acid) or use a stronger nitrating system (e.g.,

) to favor

Q3: Can I use Acetyl Nitrate ( ) instead of Sulfuric/Nitric?

Answer: Yes, and it is often preferred for regioselectivity. Acetyl nitrate is a powerful nitrating agent generated in situ.

-